molecular formula C11H12N2O3S B14076025 2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B14076025
M. Wt: 252.29 g/mol
InChI Key: VMWQQPARVGVVGY-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester is a complex organic compound with the molecular formula C11H12N2O3S . This compound is characterized by its unique structure, which includes a thiocyanic acid ester linked to an octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester involves several steps. The process typically begins with the preparation of the isoindole derivative, followed by the introduction of the thiocyanic acid ester group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a lead compound for drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester can be compared with other similar compounds, such as other thiocyanic acid esters and isoindole derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications. The uniqueness of thiocyanic acid, 2-(octahydro-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)ethyl ester lies in its specific combination of functional groups and its resulting chemical behavior .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)ethyl thiocyanate

InChI

InChI=1S/C11H12N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h6-9H,1-4H2

InChI Key

VMWQQPARVGVVGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CCSC#N

Origin of Product

United States

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